Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNQAWVMMGKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693318 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-51-3 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chlorophenylhydrazine: A Critical Intermediate
The preparation of 2-chlorophenylhydrazine serves as the foundational step in synthesizing the target compound. Source outlines a diazotization-reduction sequence starting from 2-chloroaniline. In this method, 2-chloroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0°C, forming a diazonium salt intermediate. Subsequent reduction with sodium pyrosulfite (Na₂S₂O₅) at 10–35°C and pH 7–9 yields 2-chlorophenylhydrazine with >98% purity . This approach significantly reduces reaction time compared to traditional methods, completing in 30 minutes versus several hours, while maintaining high yield (63–72%) .
Key Reaction Conditions:
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Diazotization: 0°C, 30 minutes, 10N HCl.
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Reduction: 15–20°C, pH 7–9, Na₂S₂O₅ as reductant.
Cyclocondensation to Form the Pyrazole Core
The pyrazole ring is constructed via a cyclocondensation reaction between 2-chlorophenylhydrazine and ethoxymethylenemalononitrile (EMN). Source demonstrates this process in analogous syntheses, such as the preparation of 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile. For the target compound, 2-chlorophenylhydrazine reacts with EMN in absolute ethanol under reflux (3–24 hours), forming 5-amino-1-(2-chlorophenyl)-4-pyrazolecarbonitrile .
Optimization Insights:
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Solvent: Absolute ethanol ensures solubility and facilitates reflux.
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Temperature: Prolonged heating (18–24 hours) is required for complete conversion .
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Workup: The crude product is purified via silica gel chromatography (benzene-ether eluent) or recrystallization from acetone-hexane .
Hydrolysis and Esterification to the Carboxylate
The nitrile group at position 4 of the pyrazole ring is hydrolyzed to a carboxylic acid, followed by esterification to form the ethyl ester. Source describes hydrolysis using 2N sodium hydroxide in ethanol under reflux (2–6.5 hours), yielding the carboxylic acid intermediate. Subsequent esterification with ethanol in the presence of an acid catalyst (e.g., HCl) produces the ethyl ester .
Critical Steps:
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Hydrolysis:
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Esterification:
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Catalyst: Concentrated HCl or H₂SO₄.
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Solvent: Excess ethanol acts as both solvent and reagent.
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Formation of the Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the ethyl ester with hydrochloric acid in a polar solvent (e.g., ethanol or water). The precipitate is filtered and recrystallized to obtain the pure hydrochloride form .
Purification Methods:
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Recrystallization: Acetone-hexane or ethanol-water mixtures.
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Chromatography: Silica gel with dichloromethane-hexane for intermediates .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from analogous syntheses in source , adapted for the target compound:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | 0°C, 30 min, 10N HCl | 85–90 | >95 |
| Cyclocondensation | Ethanol, reflux, 18–24 hr | 70–75 | 90–95 |
| Hydrolysis | 2N NaOH, ethanol, 6.5 hr | 75–80 | >98 |
| Esterification | HCl, ethanol, 12 hr | 80–85 | 97–99 |
| Salt Formation | HCl, ethanol, 2 hr | 90–95 | >99 |
Challenges and Mitigation Strategies
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Impurity Formation: Prolonged reflux during cyclocondensation may lead to byproducts. Mitigated by strict temperature control and intermediate purification .
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Solubility Issues: The hydrochloride salt’s low solubility in non-polar solvents necessitates precise recrystallization protocols .
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Scale-Up Limitations: Chromatography is impractical for industrial production. Alternatives like fractional crystallization or acid-base extraction are preferred .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride, in cancer treatment. Pyrazole compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.
- Case Study : A study evaluated the anticancer properties of pyrazole derivatives against human cancer cell lines such as HepG2 and MCF-7. Results indicated significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM, suggesting strong potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases.
- Findings : In vitro studies have demonstrated that certain pyrazole derivatives exhibit substantial inhibition of inflammatory markers, supporting their use in conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
This compound has been explored for its antimicrobial properties against various bacterial strains.
- Research Insights : Studies have shown that pyrazole-based compounds can exhibit varying degrees of antibacterial activity, particularly against Gram-negative bacteria, indicating their potential in developing new antimicrobial agents .
Agricultural Chemistry
The unique properties of pyrazole compounds have led to their exploration in agricultural applications as fungicides and herbicides.
- Application Example : Certain pyrazole derivatives have been patented for their effectiveness in controlling plant pathogens and pests, showcasing their utility in sustainable agriculture .
Polymer Chemistry
Recent advancements have seen pyrazole compounds incorporated into polymer matrices to enhance material properties and introduce antimicrobial functionalities.
- Innovative Development : Research has indicated that grafting pyrazole onto polymers can improve their antibacterial properties, making them suitable for medical and packaging applications .
Summary of Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or pyrazole core, influencing physicochemical properties and biological activity:
¹Calculated based on formula C₁₂H₁₃Cl₂N₃O₂.
Biological Activity
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride, with CAS number 14678-86-5, is a compound that belongs to the pyrazole class of heterocyclic compounds. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.70 g/mol
- Melting Point : 83-84°C
- Boiling Point : 415.9°C at 760 mmHg
- Density : 1.37 g/cm³
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has shown potential in inhibiting cancer cell proliferation. For example, related compounds have demonstrated antiproliferative activity against various cancer cell lines, including HeLa (human cervical cancer) and SUIT-2 (human pancreatic cancer) cells, with IC₅₀ values indicating effective inhibition of cell growth .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| SC-236 | HeLa | 0.03 |
| Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | SUIT-2 | Not specified but indicated as effective |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds structurally related to ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate have exhibited significant COX-2 inhibitory activity, with some derivatives showing IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can be attributed to its structural features:
- Amino Group : The presence of the amino group enhances interaction with biological targets.
- Chlorophenyl Moiety : The chlorinated phenyl ring contributes to the lipophilicity and potential binding affinity to target proteins.
- Carboxylate Group : This functional group is essential for solubility and bioavailability.
Studies have shown that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Case Study: Anticancer Screening
In a recent screening of various pyrazole derivatives, ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate was evaluated alongside other compounds for its anticancer efficacy against multiple cell lines. The results indicated that this compound inhibited cell migration and showed promising results as a selective EGFR tyrosine kinase inhibitor .
In Vivo Studies
In vivo studies involving carrageenan-induced paw edema models have demonstrated that pyrazole derivatives possess anti-inflammatory effects comparable to indomethacin, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. For example, refluxing with 2-chlorophenyl hydrazine in an alcoholic medium (e.g., ethanol) under acidic conditions (e.g., acetic acid) is a common method. Reaction duration (4–12 hours), temperature (70–100°C), and solvent polarity significantly impact yield and purity. Post-reaction purification via recrystallization (e.g., using benzene or ethanol/water mixtures) is critical for isolating the hydrochloride salt .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and proton environments. IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Key parameters include hydrogen bonding (N–H⋯N/O) and dihedral angles between aromatic rings. For example, intramolecular S(6) ring motifs stabilize the structure .
Q. What is the structural basis for its biological activity?
The 2-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the pyrazole core and ester moiety enable interactions with enzymes (e.g., cyclooxygenase or kinase targets). The amino group facilitates hydrogen bonding with active-site residues, as shown in docking studies with analogous pyrazole derivatives .
Advanced Research Questions
Q. How can contradictions in structure-activity relationships (SAR) be resolved using comparative analysis?
Contradictions often arise from substituent variations (e.g., chloro vs. fluoro at the phenyl ring). A systematic approach involves:
- Synthesizing analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) .
- Comparing biological data (e.g., IC₅₀ values) against structural descriptors (e.g., Hammett σ constants, logP).
- Employing multivariate regression to identify dominant electronic or steric factors .
Q. What methodologies optimize synthetic routes for improved regioselectivity and scalability?
- Regioselectivity : Use directing groups (e.g., nitro or cyano) during cyclocondensation to control pyrazole ring formation .
- Scalability : Switch to microwave-assisted synthesis for faster reaction times (~1 hour vs. 4–12 hours) and higher yields. Solvent optimization (e.g., replacing ethanol with PEG-400) reduces waste .
Q. How can crystallographic data inconsistencies be addressed during refinement?
- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.
- Validate hydrogen-bonding networks using graph-set analysis (e.g., R₂²(8) motifs) to ensure geometric consistency .
- Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What computational approaches predict interactions with biological targets?
- Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., COX-2).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., halogen position) with activity .
Q. How to design stability studies under varying physicochemical conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
